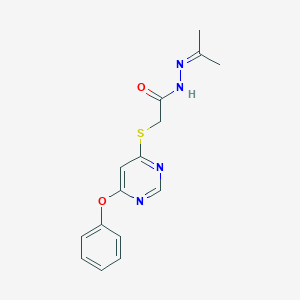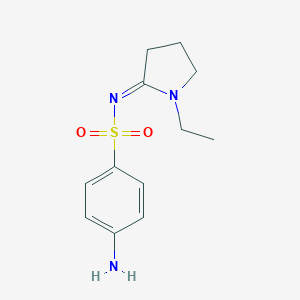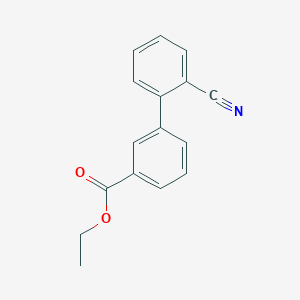
(E)-2-amino-2-methylpent-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-amino-2-methylpent-3-enoic acid, commonly known as AMPA, is a type of amino acid that plays a crucial role in the functioning of the nervous system. AMPA is a non-protein amino acid that is found in the brain, spinal cord, and other parts of the body. This amino acid is an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
AMPA acts as an agonist of the AMPA receptor, which is an ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. When AMPA binds to the receptor, it induces the influx of sodium ions, leading to depolarization of the postsynaptic membrane. This depolarization can trigger the release of neurotransmitters, leading to the propagation of the action potential.
Biochemical and Physiological Effects:
AMPA has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an agonist of the AMPA receptor, AMPA has been shown to modulate the activity of other ion channels and receptors. AMPA has also been shown to increase the release of neurotransmitters, including dopamine and acetylcholine. Furthermore, AMPA has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMPA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the amino acid. In addition, AMPA has been extensively studied, and its effects on the nervous system are well understood. However, one limitation of using AMPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of AMPA. One area of interest is the development of more selective AMPA receptor agonists and modulators, which can improve the specificity and efficacy of therapeutic interventions. In addition, the role of AMPA in synaptic plasticity and learning and memory is an area of active research. Finally, the potential use of AMPA as a biomarker for neurological disorders is an area of interest, as changes in AMPA levels have been observed in several neurological disorders.
Synthesemethoden
AMPA can be synthesized by the condensation of methyl acrylate and glycine, followed by the reduction of the resulting intermediate with sodium borohydride. This method is a well-established protocol for the synthesis of AMPA and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA receptor agonists have been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, AMPA receptor modulators have been investigated as potential treatments for Parkinson's disease and epilepsy.
Eigenschaften
CAS-Nummer |
137283-13-7 |
|---|---|
Produktname |
(E)-2-amino-2-methylpent-3-enoic acid |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(E)-2-amino-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b4-3+ |
InChI-Schlüssel |
IUIZJMOGTAAWEC-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/C(C)(C(=O)O)N |
SMILES |
CC=CC(C)(C(=O)O)N |
Kanonische SMILES |
CC=CC(C)(C(=O)O)N |
Synonyme |
3-Pentenoicacid,2-amino-2-methyl-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



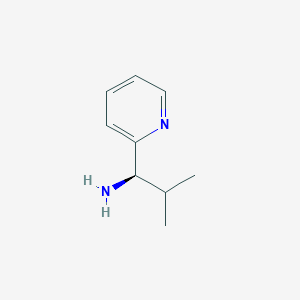
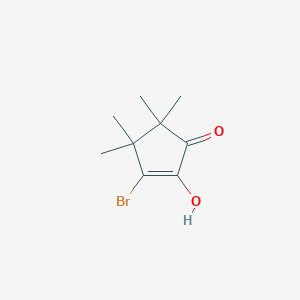



![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
